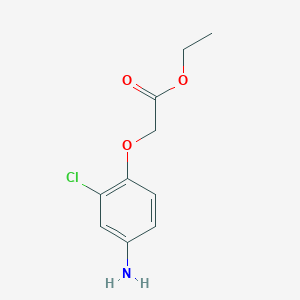
Ethyl 2-(4-amino-2-chlorophenoxy)acetate
Übersicht
Beschreibung
Ethyl 2-(4-amino-2-chlorophenoxy)acetate is a chemical compound with the formula C10H12ClNO3 and a molecular weight of 229.66 . It is used in research and has potential applications in various fields .
Synthesis Analysis
The synthesis of Ethyl 2-(4-amino-2-chlorophenoxy)acetate involves the alkylation of 4-nitrophenol with ethyl bromo-acetate, followed by selective reduction of the nitro group . This reduction method does not require nascent hydrogen or any reaction complexity; it goes easily via consecutive reaction in NH4Cl/Fe to yield the target synthon as very pure crystals .Molecular Structure Analysis
The molecular structure of Ethyl 2-(4-amino-2-chlorophenoxy)acetate consists of an ethyl group (C2H5) attached to an acetate group (CH2COO) which is further connected to a chlorophenoxy group (C6H4ClO) via an oxygen atom . The presence of the chlorine atom on the phenyl ring and the ethyl group on the acetate group contribute to the unique properties of this compound .Physical And Chemical Properties Analysis
Ethyl 2-(4-amino-2-chlorophenoxy)acetate is a white crystalline powder with a melting point of 135-139°C . It is easily soluble in water but insoluble in ether, benzene, and chloroform .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Studies
- Ethyl 2-(4-amino-2-chlorophenoxy)acetate is used in the synthesis of 4‐Oxo‐thiazolidine derivatives, which have shown potential as antimicrobial agents. These derivatives were created through a series of chemical reactions and their structures were confirmed by various analytical methods (Patel, Mistry, & Desai, 2009).
Development of Potential Pesticides
- It is involved in the creation of derivatives of N-(hydroxyalkyl)-4-chlorophenoxyacetamide, which are identified as potential pesticides. Their properties were characterized using X-ray powder diffraction (Olszewska, Tarasiuk, & Pikus, 2009).
Hypolipemic Activity Studies
- Related compounds of Ethyl 2-(4-amino-2-chlorophenoxy)acetate have been synthesized and tested for their lipid-lowering effects in rats, showing promising results compared to clofibrate, a known hypolipemic agent (Metz & Specker, 1975).
Polymerization Studies
- This compound is also used in the polymerization process of Poly(2-ethyl-2-oxazoline), which is significant for biomedical applications due to its high water solubility and commercial availability (Vergaelen et al., 2020).
Production of Ethyl 2-(4-isocyanatophenyl) Acetate
- The compound is utilized in the preparation of ethyl 2-(4-isocyanatophenyl)acetate, a process involving various factors like solvent choice and reaction time (Wu Jian-biao, 2008).
Corrosion Inhibition Studies
- Research includes its use in studying the inhibition efficiencies of quinoxalines as corrosion inhibitors for copper in nitric acid media, indicating a relationship between molecular structure and inhibition efficiency (Zarrouk et al., 2014).
Eigenschaften
IUPAC Name |
ethyl 2-(4-amino-2-chlorophenoxy)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3/c1-2-14-10(13)6-15-9-4-3-7(12)5-8(9)11/h3-5H,2,6,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVVZKKCRPYSOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-amino-2-chlorophenoxy)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




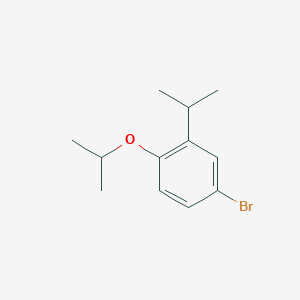
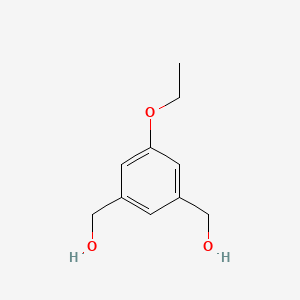
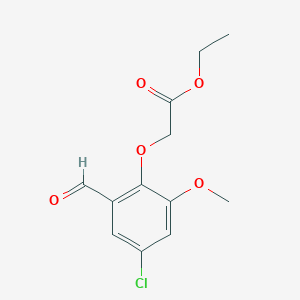
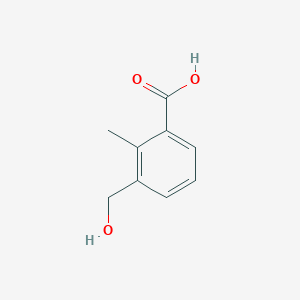
![2-{[4-(Diethylamino)anilino]carbonyl}benzoic acid](/img/structure/B3121034.png)

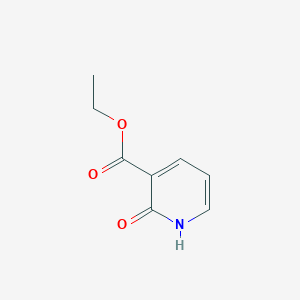

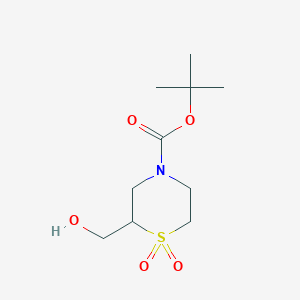
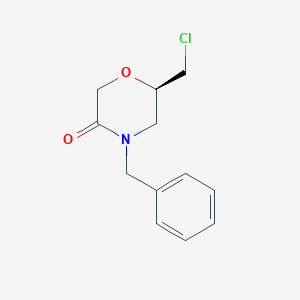

![[4-(Ethoxycarbonyl)cyclohexylidene]acetic acid](/img/structure/B3121085.png)
